Urea, N'-(3-acetylphenyl)-N,N-dimethyl-

Description

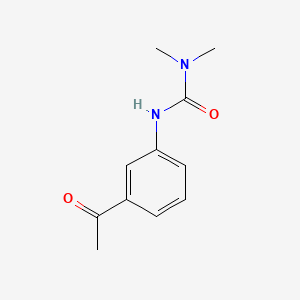

Urea, N'-(3-acetylphenyl)-N,N-dimethyl- is a substituted urea derivative characterized by a urea backbone with three distinct substituents:

- N'-(3-Acetylphenyl group: A phenyl ring substituted with an acetyl (-COCH₃) group at the meta position.

- N,N-Dimethyl groups: Two methyl (-CH₃) groups attached to the adjacent nitrogen atom.

Properties

CAS No. |

42865-65-6 |

|---|---|

Molecular Formula |

C11H14N2O2 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-(3-acetylphenyl)-1,1-dimethylurea |

InChI |

InChI=1S/C11H14N2O2/c1-8(14)9-5-4-6-10(7-9)12-11(15)13(2)3/h4-7H,1-3H3,(H,12,15) |

InChI Key |

CPWQVHBZSBZUPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N’-(3-acetylphenyl)-N,N-dimethyl- typically involves the reaction of 3-acetylphenyl isocyanate with N,N-dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Urea, N’-(3-acetylphenyl)-N,N-dimethyl- can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of Urea, N'-(3-acetylphenyl)-N,N-dimethyl- is in catalyzing Suzuki-Miyaura coupling reactions. This reaction is essential for forming carbon-carbon bonds between aryl halides and boronic acids, which are crucial in synthesizing biaryl compounds. The compound serves as a ligand that enhances the reaction's efficiency by stabilizing palladium catalysts, leading to higher yields and selectivity in product formation .

C-H Activation

The compound also plays a significant role in C-H activation processes. By acting as a directing group, it facilitates the functionalization of aromatic compounds under mild conditions. This application is particularly valuable in developing complex organic molecules for pharmaceuticals and agrochemicals .

Pharmaceutical Applications

Anticancer Activity

Research has indicated that Urea, N'-(3-acetylphenyl)-N,N-dimethyl- exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by interfering with specific cellular pathways. For instance, its analogs have been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis .

Drug Delivery Systems

The compound's solubility and stability make it an attractive candidate for drug delivery applications. It can be utilized to formulate nanoparticles that encapsulate therapeutic agents, enhancing their bioavailability and targeted delivery to tumor sites. This application is particularly relevant in developing chemotherapeutic agents with reduced side effects .

Materials Science

Polymer Chemistry

In materials science, Urea, N'-(3-acetylphenyl)-N,N-dimethyl- has been explored as a building block for synthesizing novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. For example, polymers derived from this compound have shown improved resistance to thermal degradation compared to traditional polymer systems .

Photocatalysis

The compound has also been investigated for its photocatalytic properties. When incorporated into photocatalytic systems, it can facilitate chemical reactions under light irradiation, making it useful in environmental applications such as pollutant degradation and water purification .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of Urea, N'-(3-acetylphenyl)-N,N-dimethyl-. The results indicated significant inhibition of cell growth in breast cancer cell lines when treated with these derivatives at specific concentrations. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Polymer Development

Research conducted at the University of California demonstrated the successful incorporation of Urea, N'-(3-acetylphenyl)-N,N-dimethyl- into a polymer matrix used for biomedical applications. The resulting material exhibited enhanced mechanical strength and biocompatibility, making it suitable for tissue engineering scaffolds.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | High yields and selectivity |

| C-H Activation | Mild reaction conditions | |

| Pharmaceuticals | Anticancer Activity | Induces apoptosis in cancer cells |

| Drug Delivery Systems | Enhanced bioavailability | |

| Materials Science | Polymer Chemistry | Improved mechanical properties |

| Photocatalysis | Environmental remediation |

Mechanism of Action

The mechanism of action of Urea, N’-(3-acetylphenyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Backbone

Table 1: Structural and Functional Comparisons

| Compound Name | Structural Features | Key Properties/Activities |

|---|---|---|

| Urea, N'-(3-acetylphenyl)-N,N-dimethyl- | 3-Acetylphenyl, N,N-dimethyl | High lipophilicity; enzyme inhibition potential |

| N’-(3-Acetylphenyl)-N,N-diallylurea | 3-Acetylphenyl, N,N-diallyl | Enhanced hydrophobic interactions; polymer applications |

| N-Acetyl-N'-phenylurea | Acetyl, phenyl substituents | Moderate solubility; analgesic activity |

| Urea, N,N-dibutyl-N'-(2,5-dimethylphenyl)- | Dibutyl, 2,5-dimethylphenyl | Membrane disruption; surfactant properties |

| N-(2,6-Dichlorophenyl)-N'-3-pyridinyl urea | Dichlorophenyl, pyridinyl | DNA intercalation; anticancer activity |

Key Insights:

- Substituent Effects :

- Lipophilicity : Methyl and butyl groups (e.g., N,N-dimethyl or N,N-dibutyl) increase hydrophobicity, enhancing membrane permeability .

- Hydrogen Bonding : Acetyl and pyridinyl groups improve binding to biological targets (e.g., enzymes or DNA) via hydrogen bonds or π-π interactions .

- Biological Activity : Chlorine substituents (e.g., in dichlorophenyl derivatives) correlate with anticancer and antimicrobial activities .

Functional Group Replacements

Table 2: Core Functional Group Modifications

| Compound Name | Core Structure | Impact on Properties |

|---|---|---|

| Urea, N'-(3-acetylphenyl)-N,N-dimethyl- | Urea | Balanced reactivity and stability |

| N-(3-Acetylphenyl)-2-ethoxybenzamide | Benzamide | Reduced hydrogen bonding; altered target specificity |

| N-(3-Acetylphenyl)-N-ethyl-N-methylcarbamate | Carbamate | Increased hydrolytic instability |

Key Insights:

- Urea vs. Carbamate/Benzamide :

- Urea derivatives generally exhibit greater hydrolytic stability compared to carbamates, which are prone to cleavage under physiological conditions .

- Benzamide derivatives (e.g., N-(3-acetylphenyl)-2-ethoxybenzamide) lack the urea NH groups, reducing hydrogen-bonding capacity but improving metabolic stability .

Medicinal Chemistry

- Enzyme Inhibition : The acetylphenyl group in urea derivatives facilitates binding to kinases and proteases, with methyl groups optimizing pharmacokinetic profiles .

- Anticancer Activity : Dichlorophenyl and pyridinyl substituents (e.g., N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea) show DNA intercalation and topoisomerase inhibition .

Materials Science

- Polymer Synthesis : Allyl-substituted ureas (e.g., N’-(3-acetylphenyl)-N,N-diallylurea) participate in cross-linking reactions for hydrogels .

- Surfactants : Long-chain alkyl substituents (e.g., dibutyl or pentadecyloxy groups) enhance amphiphilic properties for lipid-based delivery systems .

Biological Activity

Urea, specifically the compound N'-(3-acetylphenyl)-N,N-dimethyl-, is a derivative of urea that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and anticancer effects, supported by case studies and research findings.

N'-(3-acetylphenyl)-N,N-dimethyl-urea features a phenyl ring with an acetyl group and two dimethyl groups attached to the nitrogen atoms of the urea moiety. This unique structure allows it to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor functions. The specific pathways and molecular targets involved depend on the biological context in which the compound is utilized.

1. Enzyme Inhibition

Research indicates that urea derivatives can act as enzyme inhibitors. For instance, N'-(3-acetylphenyl)-N,N-dimethyl- has been investigated for its ability to inhibit specific enzymes, which could have implications in therapeutic applications. The mechanism typically involves binding to the active site of enzymes, thereby blocking substrate access.

2. Antimicrobial Properties

A study evaluated various urea derivatives for their in vitro antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that some derivatives exhibited significant growth inhibition against these pathogens. Notably, certain compounds displayed up to 94.5% inhibition against Acinetobacter baumannii, highlighting their potential as antimicrobial agents .

| Compound | Target Bacteria | Growth Inhibition (%) |

|---|---|---|

| 3l | Acinetobacter baumannii | 94.5 |

| 3e | Klebsiella pneumoniae | Moderate |

| 3k | Staphylococcus aureus | Moderate |

3. Anticancer Activity

The anticancer properties of urea derivatives have been extensively studied. In a notable case, derivatives were screened against the NCI-60 human cancer cell lines, revealing promising cytostatic activity. Compounds like 11b , 11c , and 11f demonstrated significant growth inhibition against various cancer types, including leukemia and colon cancer .

| Urea Derivative | Cancer Cell Line | GI50 (µM) | Activity Level |

|---|---|---|---|

| 11b | HCT-166 | X | High |

| 11c | RXF393 | Y | Moderate |

| 11f | NCI-H522 | Z | Moderate |

Case Study 1: Antimicrobial Activity

In a comparative study of newly synthesized urea derivatives, researchers found that certain compounds exhibited remarkable antimicrobial activity against multidrug-resistant bacteria. This highlights the potential for developing new antibiotics based on urea structures .

Case Study 2: Anticancer Efficacy

A pharmacological model was developed to assess the anticancer activity of urea derivatives against a panel of human cancer cell lines. The study concluded that while some derivatives did not surpass established chemotherapeutic agents like doxorubicin, they still showed superior activity compared to others like fluorouracil and cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.